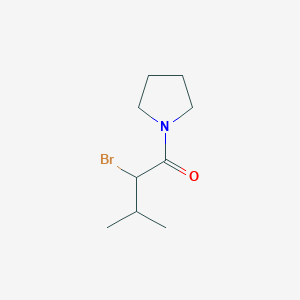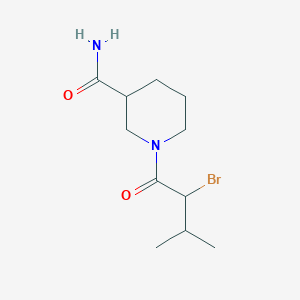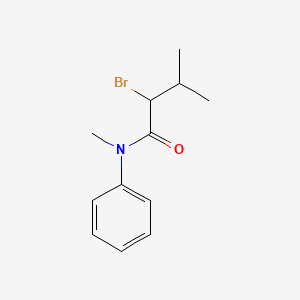amine CAS No. 1017031-66-1](/img/structure/B3199679.png)
[1-(2-Methoxyphenyl)ethyl](propyl)amine
Vue d'ensemble
Description
“1-(2-Methoxyphenyl)ethylamine” is a chemical compound with the CAS Number: 1017031-66-1 . It has a molecular weight of 193.29 . The IUPAC name for this compound is N-[1-(2-methoxyphenyl)ethyl]-1-propanamine . It is typically stored at 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The InChI code for “1-(2-Methoxyphenyl)ethylamine” is 1S/C12H19NO/c1-4-9-13-10(2)11-7-5-6-8-12(11)14-3/h5-8,10,13H,4,9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“1-(2-Methoxyphenyl)ethylamine” is a liquid at room temperature . It has a molecular weight of 193.29 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.Mécanisme D'action
Target of Action
1-(2-Methoxyphenyl)ethylamine is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . The primary targets of amines are typically receptors or enzymes in the body that have a binding site for the specific amine.
Mode of Action
The nitrogen atom in the amine has a lone pair of electrons, which can form a bond with a receptor or enzyme, leading to a change in the receptor’s or enzyme’s activity .
Biochemical Pathways
Amines can participate in a wide range of biochemical reactions, including those involving enzymes and receptors . They can act as neurotransmitters, influence mood and emotion, and play a role in many other physiological and pathological processes .
Pharmacokinetics
Amines are generally well-absorbed and can distribute throughout the body due to their small size and ability to form hydrogen bonds . They can be metabolized by various enzymes, including monoamine oxidase , and excreted in the urine .
Result of Action
Amines can have a wide range of effects depending on their specific structure and the receptors or enzymes they interact with . These effects can include changes in cell signaling, neurotransmission, and other physiological processes .
Action Environment
The action of 1-(2-Methoxyphenyl)ethylamine can be influenced by various environmental factors. These can include the pH of the environment, which can affect the protonation state of the amine, and thus its ability to bind to targets . Other factors can include the presence of other molecules that can interact with the amine, and physiological factors such as temperature and blood flow .
Avantages Et Limitations Des Expériences En Laboratoire
[1-(2-Methoxyphenyl)ethyl](propyl)amine has several advantages for use in lab experiments. It is a potent stimulant and can be used to study the effects of dopamine, serotonin, and norepinephrine on the central nervous system. This compound is also relatively easy to synthesize and can be obtained from commercial sources. However, this compound has several limitations for use in lab experiments. It is a controlled substance in many countries and requires a license to handle. The use of this compound in lab experiments requires strict adherence to safety protocols to prevent exposure to the substance.
Orientations Futures
There are several future directions for the study of [1-(2-Methoxyphenyl)ethyl](propyl)amine. One area of research is the development of new drugs that are structurally similar to this compound but have fewer side effects. Another area of research is the study of the long-term effects of this compound on the central nervous system. The effects of this compound on the brain and behavior are not well understood, and further research is needed to fully understand its mechanism of action. Additionally, the use of this compound in the treatment of psychiatric disorders such as depression and anxiety is an area of research that requires further investigation.
Applications De Recherche Scientifique
[1-(2-Methoxyphenyl)ethyl](propyl)amine has been used in scientific research to study its effects on the central nervous system. This compound acts as a dopamine reuptake inhibitor and increases the release of dopamine in the brain. It also acts as a serotonin reuptake inhibitor and increases the release of serotonin in the brain. These effects make this compound a potent stimulant and have been studied to understand its mechanism of action.
Safety and Hazards
The safety information for “1-(2-Methoxyphenyl)ethylamine” includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, and H315 means it causes skin irritation . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms .
Propriétés
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-9-13-10(2)11-7-5-6-8-12(11)14-3/h5-8,10,13H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUOYYFCEHNZOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017031-66-1 | |
| Record name | [1-(2-methoxyphenyl)ethyl](propyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine](/img/structure/B3199598.png)










![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199700.png)
![2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199704.png)
